6-Chloro-1-(chloromethyl)naphthalene

Description

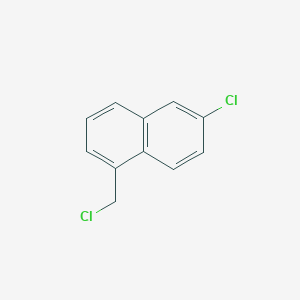

Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2 |

|---|---|

Molecular Weight |

211.08 g/mol |

IUPAC Name |

6-chloro-1-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8Cl2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7H2 |

InChI Key |

KDKLRMQJQBEGSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)CCl |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 6 Chloro 1 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The benzylic chloride nature of the chloromethyl group makes it an excellent electrophilic site for nucleophilic attack. These reactions are fundamental to the synthetic utility of 6-Chloro-1-(chloromethyl)naphthalene, allowing for the introduction of a wide variety of functional groups.

Kinetic studies on the reactions of 1-(chloromethyl)naphthalene (B51744) and its derivatives, particularly with nucleophiles like anilines, strongly indicate that the primary mechanism is bimolecular nucleophilic substitution (SN2). ias.ac.in This is supported by the negative entropy of activation (ΔS‡) values observed, which is characteristic of a bimolecular reaction in solution where the transition state is more ordered than the reactants. ias.ac.in The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of configuration. masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are partially bonded to the carbon atom. masterorganicchemistry.com

While specific Hammett relation studies for this compound are not extensively detailed in the provided results, the principles can be inferred from studies on similar compounds like 1-(chloromethyl)naphthalene reacting with substituted anilines. ias.ac.in In these reactions, a linear Hammett plot is observed, confirming that the reaction mechanism is consistent across a series of substituted nucleophiles. ias.ac.in

For the reaction of 1-(chloromethyl)naphthalene with various meta- and para-substituted anilines, the Hammett equation was determined at 35°C as: log k₂ = (-0.737)σ - 3.541. ias.ac.in

The negative value of the reaction constant (ρ = -0.737) indicates that the reaction is accelerated by electron-donating substituents on the aniline (B41778) nucleophile and retarded by electron-withdrawing groups. ias.ac.in This is because electron-donating groups increase the nucleophilicity of the aniline's nitrogen atom, facilitating the attack on the electrophilic carbon of the chloromethyl group. The sensitivity of the reaction to substituent effects was found to increase with a decrease in temperature. ias.ac.in

Table 1: Kinetic Parameters for the Reaction of 1-(chloromethyl)naphthalene with Substituted Anilines in Methanol (B129727)

Data derived from studies on 1-(chloromethyl)naphthalene, which serves as a model for the reactivity of the 6-chloro derivative. ias.ac.in

The choice of solvent significantly impacts the kinetics of SN2 reactions involving this compound. Studies on the analogous 1-(chloromethyl)naphthalene show that the rate constant of the reaction with aniline decreases with a decrease in the dielectric constant of the solvent, for example, the rate decreases from methanol to ethanol (B145695) to n-butanol. ias.ac.in This trend is generally expected for SN2 reactions where the transition state is more polar than the reactants, and thus better stabilized by more polar solvents.

However, steric effects of the solvent can also play a crucial role. For instance, the reaction rate in isopropanol (B130326) is higher than in less sterically hindered alcohols like ethanol and n-butanol, despite its lower polarity. ias.ac.in This anomaly is attributed to the poor solvation of the nucleophile (aniline) by the bulky isopropanol, which makes the nucleophile more reactive. ias.ac.in This effect is even more pronounced in t-butanol. ias.ac.in The relationship between the rate constant and solvent polarity parameters like the Dimroth-Reichardt parameter (ET) is often linear, providing a better correlation than simple dielectric constant functions. ias.ac.in

Table 2: Solvent Effect on the Reaction of 1-(chloromethyl)naphthalene with Aniline at 35°C

Data derived from studies on 1-(chloromethyl)naphthalene. ias.ac.in

While the SN2 mechanism predominates, the potential for a unimolecular (SN1) pathway exists, particularly under conditions that favor carbocation formation. This would involve the slow, rate-determining dissociation of the chloride ion to form a relatively stable naphthylmethyl carbocation, which is resonance-stabilized. This carbocation would then be rapidly attacked by a nucleophile.

However, for reactions with strong nucleophiles like anilines, the contribution from the SN1 pathway (solvolysis) is found to be negligible compared to the bimolecular reaction rate. ias.ac.in Conditions that would favor an SN1 mechanism include the use of polar, protic, and non-nucleophilic solvents, along with weak nucleophiles.

This compound is a versatile substrate for reaction with a wide array of nucleophiles, enabling the synthesis of numerous derivatives.

Amines and Anilines: The reaction with primary and secondary amines, including various substituted anilines, proceeds readily to form the corresponding N-(6-chloro-1-naphthylmethyl)amines. ias.ac.inderpharmachemica.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, often in the presence of a base like potassium carbonate to neutralize the HCl formed. derpharmachemica.com

Activated Methylene (B1212753) Compounds: Carbanions derived from activated methylene compounds (e.g., malonic esters, β-keto esters) are effective nucleophiles for alkylation with this compound. These reactions, often performed under basic conditions (e.g., K₂CO₃ in DMF), are crucial for carbon-carbon bond formation, allowing for the extension of the carbon chain at the 1-position of the naphthalene (B1677914) ring. nih.gov

Bimolecular Nucleophilic Substitution (SN2) Mechanisms and Kinetics

Electrophilic Aromatic Substitution on the Chlorinated Naphthalene Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this substitution on this compound are dictated by the combined electronic and steric effects of the existing chloro and chloromethyl substituents.

Naphthalene itself is more reactive towards EAS than benzene (B151609). utexas.edu Substitution typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate (arenium ion). utexas.edu

In this compound:

The chloromethyl group (-CH₂Cl) is generally considered to be a deactivating group due to the inductive effect of the chlorine atom, but it is ortho-, para-directing.

The chloro group (-Cl) is also deactivating due to its inductive effect but is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. lkouniv.ac.in

The interplay of these groups directs incoming electrophiles. The chloro group at position 6 will direct incoming electrophiles to positions 5 and 7. The chloromethyl group at position 1 directs towards positions 2 and 4. The most likely positions for substitution would be those that are activated by one group and not strongly deactivated or sterically hindered by the other. For instance, chlorination of 1-methylnaphthalene (B46632) gives products of substitution on the aromatic ring, demonstrating the susceptibility of the ring to electrophilic attack. rsc.org Halogenation of naphthalene itself typically yields the 1-substituted product. docbrown.info Specific EAS reactions like nitration would likely lead to products such as 6-chloro-1-nitronaphthalene (B13026858) derivatives, although the precise isomer distribution would depend heavily on reaction conditions. nih.gov

Influence of Halogen and Chloromethyl Substituents on Regioselectivity

The regiochemical outcome of reactions involving this compound is intricately governed by the electronic and steric interplay of its two chloro-substituents. The chloromethyl group at the C1 position is the primary site of reactivity for transformations that proceed via oxidative addition to a low-valent metal catalyst, such as palladium(0). This step is crucial for the formation of key intermediates that dictate the subsequent reaction pathway.

The chlorine atom at the C6 position, while less reactive towards direct oxidative addition under conditions tailored for the chloromethyl group, exerts a significant electronic influence on the naphthalene ring system. As a deactivating, ortho-, para-directing group, it modulates the electron density of the aromatic rings. This electronic perturbation can influence the stability and reactivity of intermediates formed during catalytic cycles, such as the η3-benzylpalladium species, thereby affecting the regioselectivity of nucleophilic attack on the naphthalene core. For instance, in palladium-catalyzed C-H functionalization reactions, the halogen atom can remain intact while functionalization occurs exclusively at another position, demonstrating the nuanced control exerted by the substituents. rsc.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful platform for the functionalization of aromatic compounds like this compound. nih.govnih.govrsc.org These methods offer efficient and selective routes to complex molecular architectures that would be challenging to access through traditional synthetic methods. nih.govnih.govrsc.orgnsf.govrsc.org Palladium, in particular, has emerged as a preeminent catalyst for a variety of transformations involving this substrate, most notably in dearomatization reactions.

Palladium-Catalyzed Dearomatization Reactions

Palladium-catalyzed dearomatization has become a fundamentally important transformation, converting flat aromatic systems into three-dimensional alicyclic structures that are prevalent in biologically active compounds. nih.govmit.edu For substrates like this compound, these reactions provide a novel strategy for nucleophilic dearomatization under mild conditions, avoiding the need for stoichiometric and often harsh reagents. nih.gov The process typically involves the initial formation of a palladium intermediate at the chloromethyl position, which then activates the naphthalene ring for subsequent functionalization.

A key mechanistic feature of the palladium-catalyzed dearomatization of 1-(chloromethyl)naphthalene derivatives is the in situ formation of an η3-benzylpalladium intermediate. This species arises from the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the chloromethyl group. The resulting palladium complex does not exist as a simple σ-bonded benzylpalladium species but rather as a more stable η3-allylic-type complex, where the palladium is coordinated to the benzylic carbon and the C1 and C2 carbons of the naphthalene ring.

This η3-coordination activates the aromatic ring, rendering the ortho (C2) and para (C4) positions susceptible to nucleophilic attack. The reactivity of this intermediate is central to the dearomatization process, as it is the electrophilic partner that reacts with a wide range of nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds, leading to the dearomatized product.

A remarkable feature of the palladium-catalyzed dearomatization of 1-(chloromethyl)naphthalenes is the ability to control the regioselectivity of the nucleophilic attack by judicious choice of the phosphine (B1218219) ligand on the palladium catalyst. nih.gov This ligand control allows for the selective synthesis of either ortho- or para-substituted dearomatized products from the same starting material. nih.govresearchgate.netrsc.org

Density Functional Theory (DFT) calculations have elucidated the origins of this selectivity. rsc.org

Sterically Bulky Ligands : When a sterically demanding ligand, such as tert-butyldiphenylphosphine (B1265831) (tBuPPh2), is used, the nucleophile preferentially attacks the para-position (C4) of the η3-benzylpalladium intermediate. nih.govresearchgate.netrsc.org The steric hindrance imposed by the bulky ligand disfavors the transition state leading to ortho-substitution.

Sterically Less Bulky Ligands : Conversely, employing a smaller, less sterically hindered ligand like dimethylphenylphosphine (B1211355) (Me2PPh) favors the formation of the ortho-substituted product. nih.govresearchgate.netrsc.org In this case, stabilizing π-π stacking interactions between the nucleophile's phenyl group and the naphthalene ring system in the transition state for ortho-attack become dominant, directing the regioselectivity. rsc.org

This tunable regioselectivity represents a powerful tool for synthetic chemists, enabling access to distinct isomers from a common precursor.

| Ligand | Predominant Product | Rationale |

| tBuPPh2 (Bulky) | para-Substituted | Steric repulsion disfavors the ortho-attack transition state. nih.govrsc.org |

| Me2PPh (Less Bulky) | ortho-Substituted | Stabilizing π-π stacking interactions favor the ortho-attack transition state. nih.govrsc.org |

The dearomatization of naphthalene derivatives can proceed through either intramolecular or intermolecular pathways, significantly broadening the scope of accessible molecular structures.

Intramolecular Dearomatization : In this pathway, the nucleophile is tethered to the naphthalene substrate. Following the formation of the η3-benzylpalladium intermediate, the tethered nucleophile attacks the activated ring, leading to the formation of spirocyclic or fused-ring systems. This approach is highly efficient for constructing complex polycyclic frameworks with excellent diastereoselectivity. nih.govrsc.orgmit.edu For example, intramolecular dearomative Heck-type insertions have been developed to furnish functionalized spirooxindoles in high yields. nih.govrsc.org

Intermolecular Dearomatization : This pathway involves the reaction of the η3-benzylpalladium intermediate with an external, independent nucleophile. nsf.gov A wide variety of carbon and heteroatom nucleophiles can be employed, allowing for the introduction of diverse functional groups onto the dearomatized scaffold. This intermolecular approach offers a flexible and direct method for synthesizing a broad range of functionalized alicyclic compounds from simple aromatic precursors.

Ullmann-Type Coupling Reactions of Halogenated Naphthalene Derivatives

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, and its modern variants represent a key strategy for C-C bond formation. organic-chemistry.orgwikipedia.orgthermofisher.com For halogenated naphthalene derivatives, this reaction provides a direct route to binaphthalene compounds, which are important structural motifs and privileged ligands in asymmetric catalysis.

The classic Ullmann condensation involves the reaction of an aryl halide with a stoichiometric amount of copper, often at high temperatures. organic-chemistry.orgwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. While effective, the harsh conditions can limit its applicability. Modern catalytic versions have been developed that use catalytic amounts of copper or other transition metals like palladium and nickel, often with ligands to facilitate the reaction under milder conditions. wikipedia.orgnih.gov

In the context of this compound, the chlorine at the C6 position is an aryl chloride, which is generally less reactive in Ullmann couplings than aryl bromides or iodides. acs.org However, under appropriate catalytic conditions, it can undergo coupling. Theoretical studies on the Ullmann coupling of naphthyl halides on metal surfaces have shown that the reaction mechanism involves dehalogenation followed by C-C bond formation, with the metal surface playing a crucial catalytic role in stabilizing the radical intermediates. acs.org These reactions can be used for both symmetric coupling (dimerization of the naphthalene derivative) and unsymmetric coupling with another aryl halide. organic-chemistry.org

Radical Reaction Pathways and Kinetics

The study of radical reactions involving this compound provides insight into its bond dissociation energies and the stability of the resulting radical intermediates. The presence of the naphthalene ring and the chloro substituents significantly influences the kinetics and pathways of these reactions.

The photoexcitation of chloromethylnaphthalenes, including this compound, initiates the homolytic cleavage of the C-Cl bond in the chloromethyl group. This process is notably more efficient than the cleavage of the C-Cl bond directly attached to the aromatic ring in chloronaphthalenes. The dissociation is understood to proceed from both singlet and triplet excited states.

The primary photochemical event is the dissociation of the chloromethyl group's carbon-chlorine bond, which has a bond dissociation energy of approximately 81 kcal/mol. This is significantly lower than the energy of the lowest triplet state (around 52 kcal/mol) or the first excited singlet state (approximately 75 kcal/mol) of the naphthalene chromophore, making the dissociation energetically feasible from these excited states.

The mechanism involves the formation of a 6-chloro-1-naphthylmethyl radical and a chlorine atom. The resonance stabilization of the naphthylmethyl radical is a critical driving force for this dissociation. The reaction can be initiated by direct photoexcitation or through sensitization by other molecules like benzophenone. The fluorescence quantum yields of chloromethylnaphthalenes have been observed to be dependent on the excitation wavelength, which suggests that dissociation can occur from upper excited states as well.

The general mechanism can be summarized as follows:

Excitation: 6-Cl-C10H6-CH2Cl + hν → [6-Cl-C10H6-CH2Cl]*

Dissociation: [6-Cl-C10H6-CH2Cl]* → 6-Cl-C10H6-CH2• + Cl•

The subsequent fate of the generated radicals depends on the reaction conditions, such as the presence of radical scavengers.

| Parameter | Value/Observation |

| Bond Dissociation Energy (C-Cl in CH2Cl) | ~81 kcal/mol |

| Naphthalene Lowest Triplet State Energy | ~52 kcal/mol |

| Naphthalene Lowest Singlet State Energy | ~75 kcal/mol |

| Key Intermediate | 6-chloro-1-naphthylmethyl radical |

| Dissociation States | Singlet and Triplet Excited States |

Friedel-Crafts Alkylation and Acylation Reactions

This compound can participate in Friedel-Crafts reactions, acting as an alkylating agent due to the reactive chloromethyl group. The naphthalene ring itself can also undergo Friedel-Crafts acylation, with the regioselectivity being influenced by the existing substituents.

In Friedel-Crafts alkylation , the chloromethyl group of this compound serves as the electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid assists in the formation of a benzyl-type carbocation, which then attacks an aromatic substrate. For instance, in a reaction with a simple arene like benzene, the expected product would be 6-chloro-1-(phenylmethyl)naphthalene. The reaction proceeds via the standard electrophilic aromatic substitution mechanism. Even highly chlorinated and sterically hindered substrates have been shown to undergo Friedel-Crafts alkylation, suggesting that this compound can effectively alkylate a range of aromatic compounds under appropriate conditions.

In Friedel-Crafts acylation , the naphthalene ring of this compound is the substrate for an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid. The directing effects of the existing substituents determine the position of the incoming acyl group. The chloro group at the 6-position is a deactivating, ortho, para-directing group. The chloromethyl group at the 1-position is also deactivating due to the inductive effect of the chlorine, but the methylene spacer reduces its electronic influence on the ring compared to a directly attached halogen.

Studies on the acylation of 2-substituted naphthalenes have shown that substitution preferentially occurs in the unsubstituted ring. lookchem.com Applying this principle to this compound (a 2,5-disubstituted naphthalene derivative if numbered systematically), the chloro group is at a β-position and the chloromethyl at an α-position. The chloro group deactivates the ring to which it is attached. Therefore, acylation is expected to occur on the other ring. The 1-chloromethyl group will sterically hinder the 8-position. The 6-chloro substituent directs to the 5 and 7 positions. The most likely positions for acylation would be the 5- and 7-positions, with the relative yields depending on the specific reaction conditions and the steric bulk of the acylating agent.

| Reaction Type | Role of this compound | Key Features |

| Friedel-Crafts Alkylation | Alkylating Agent | Formation of a 6-chloro-1-naphthylmethyl carbocation intermediate; reaction with various aromatic substrates. |

| Friedel-Crafts Acylation | Aromatic Substrate | The chloro and chloromethyl groups direct the incoming acyl group; substitution is likely to occur on the unsubstituted ring at the 5- or 7-position. |

Derivatization and Functionalization Strategies for Advanced Molecular Architectures

Conversion of Chloromethyl Group to Other Functionalities

The chloromethyl group at the 1-position of the naphthalene (B1677914) core is a highly reactive handle, amenable to nucleophilic substitution reactions. This reactivity allows for its conversion into a diverse range of functional groups, thereby enabling the synthesis of a vast library of derivatives.

The synthesis of ethers from "6-Chloro-1-(chloromethyl)naphthalene" can be readily achieved through Williamson ether synthesis. This involves the reaction of the chloromethyl group with various alkoxides or phenoxides. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) would yield the corresponding methyl ether derivative. Similarly, reaction with sodium phenoxide would lead to the formation of a phenyl ether. These reactions typically proceed under mild conditions and afford high yields of the desired ether products.

Ester derivatives are accessible via the reaction of "this compound" with carboxylate salts. For example, reacting it with sodium acetate (B1210297) in a polar aprotic solvent such as dimethylformamide would produce the corresponding acetate ester. The choice of the carboxylate salt allows for the introduction of a wide variety of ester functionalities, ranging from simple alkyl esters to more complex aryl esters. This method provides a straightforward route to modulate the steric and electronic properties of the molecule.

Table 1: Examples of Ether and Ester Synthesis Reactions

| Reactant with this compound | Product Functional Group |

|---|---|

| Sodium Methoxide | Methyl Ether |

| Sodium Phenoxide | Phenyl Ether |

| Sodium Acetate | Acetate Ester |

| Sodium Benzoate | Benzoate Ester |

The introduction of nitrogen-containing functionalities is a key strategy for developing biologically active compounds and novel materials. The chloromethyl group of "this compound" serves as an excellent electrophile for reactions with various nitrogen nucleophiles.

Amines: Primary and secondary amines can be synthesized by reacting "this compound" with ammonia, or primary and secondary amines, respectively. libretexts.org These reactions, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, lead to the formation of the corresponding aminomethyl derivatives. A series of 1-chloromethyl naphthalene derivatives have been synthesized by condensing 1-chloromethyl naphthalene with various substituted anilines and heteroaryls. derpharmachemica.com The Gabriel synthesis offers an alternative, cleaner route to primary amines, avoiding the over-alkylation often seen with ammonia. libretexts.org This method involves the reaction with potassium phthalimide (B116566) followed by hydrolysis. libretexts.org

Amides: Amide derivatives can be prepared through a two-step sequence. First, the chloromethyl group is converted to an aminomethyl group, as described above. The resulting primary or secondary amine can then be acylated using an acyl chloride or an acid anhydride (B1165640) in the presence of a base to yield the desired amide. nih.govresearchgate.net This approach allows for the incorporation of a wide range of acyl groups.

Heterocycles: The reactive nature of the chloromethyl group makes "this compound" a valuable building block for the synthesis of nitrogen-containing heterocycles. mdpi.commdpi.comresearchgate.net For example, reaction with primary amines bearing another nucleophilic group can lead to cyclization reactions, forming five- or six-membered heterocyclic rings. It can also be used in reactions to form more complex fused heterocyclic systems. For instance, a series of novel 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-N4-aryl-1,3,5-triazine-2,4-diamine derivatives were synthesized. researchgate.net

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Reagent | Product Type |

|---|---|

| Ammonia | Primary Amine |

| Primary/Secondary Amine | Secondary/Tertiary Amine |

| Potassium Phthalimide (followed by hydrolysis) | Primary Amine |

| Amine (followed by Acyl Chloride) | Amide |

| Bifunctional Nitrogen Nucleophiles | Nitrogen-containing Heterocycles |

The synthesis of sulfur-containing naphthalene derivatives from "this compound" provides access to compounds with unique electronic properties and potential applications in materials science and medicinal chemistry. openmedicinalchemistryjournal.comrsc.orgnih.gov

Thiols and Thioethers: The chloromethyl group readily reacts with sulfur nucleophiles. Treatment with sodium hydrosulfide (B80085) can lead to the formation of the corresponding thiol. However, the isolation of thiols can be challenging due to their propensity to oxidize to disulfides. A more common approach is the synthesis of thioethers (sulfides) by reacting "this compound" with a thiol in the presence of a base, or with a pre-formed thiolate salt. This allows for the introduction of a wide variety of alkyl and aryl thioether moieties. nih.govmdpi.com

Other Sulfur-Containing Derivatives: Further functionalization of the sulfur atom can lead to a range of other derivatives. For example, oxidation of the thioether can yield the corresponding sulfoxide (B87167) and sulfone, which have different electronic and physical properties. Additionally, the chloromethyl group can react with other sulfur-containing nucleophiles, such as thiocyanate (B1210189) or thiourea, to introduce different sulfur functionalities. The dehydration products of certain sulfur-containing metabolites of naphthalene include 1-(naphthalenylthio)acetic acid and 2-hydroxy-3-(1-naphthalenylthio)propanoic acid. nih.gov

Table 3: Synthesis of Sulfur-Containing Derivatives

| Reagent | Product Functional Group |

|---|---|

| Sodium Hydrosulfide | Thiol |

| Thiol/Thiolate | Thioether |

| Thioether (with oxidant) | Sulfoxide/Sulfone |

| Sodium Thiocyanate | Thiocyanate |

Functionalization of the Naphthalene Ring

While the chloromethyl group offers a primary site for derivatization, the naphthalene ring itself can be further functionalized. The existing chloro and chloromethyl substituents influence the regioselectivity of subsequent reactions, guiding the introduction of new functional groups to specific positions on the ring.

The electron-withdrawing nature of the chloro and chloromethyl groups deactivates the naphthalene ring towards electrophilic aromatic substitution. However, they also direct incoming electrophiles to specific positions. The chloro group at the 6-position is a meta-director, while the chloromethyl group at the 1-position is an ortho, para-director. The interplay of these directing effects, along with steric hindrance, can be exploited to achieve site-specific substitutions. For example, nitration of "this compound" would be expected to yield specific isomers based on the combined directing effects of the existing substituents.

"this compound" serves as a versatile starting material for the construction of more complex, polycyclic, and extended naphthalene-based scaffolds. ekb.egnih.govijpsjournal.com Cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can be employed to introduce new carbon-carbon bonds at the chloro-substituted position of the naphthalene ring. This allows for the attachment of various aryl, heteroaryl, or vinyl groups, leading to the development of novel conjugated systems with interesting photophysical properties.

Furthermore, the derivatization of both the chloromethyl group and the naphthalene ring in a sequential manner can lead to the creation of highly functionalized and complex molecular architectures. These new scaffolds are of interest in the development of advanced materials, such as organic light-emitting diodes (OLEDs), and as core structures in medicinal chemistry for the design of new therapeutic agents.

Synthesis of Naphthalene-Based Conjugated Systems and Polymers

The synthesis of conjugated polymers from this compound typically involves a two-stage process: the initial conversion of the starting material into a polymerizable monomer, followed by the polymerization reaction itself. This approach allows for the precise design of the polymer backbone and the introduction of desired functionalities.

A key strategy for preparing polymeric precursors from this compound involves the transformation of the chloromethyl group into a more reactive functional group suitable for condensation or cross-coupling polymerization. One effective method is the conversion of the chloromethyl group to an aldehyde.

The Sommelet reaction provides a reliable route to synthesize 6-chloro-1-naphthaldehyde from this compound. This reaction typically involves heating the chloromethylnaphthalene derivative with hexamethylenetetramine in an aqueous acidic medium. orgsyn.org The resulting aldehyde is a versatile intermediate for subsequent olefination reactions.

Table 1: Synthesis of 6-chloro-1-naphthaldehyde via Sommelet Reaction

| Reactant | Reagents | Conditions | Product |

| This compound | Hexamethylenetetramine, aqueous acetic acid, hydrochloric acid | Reflux | 6-chloro-1-naphthaldehyde |

With the aldehyde in hand, classic olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction can be employed to introduce vinyl groups, creating monomers suitable for polymerization. wikipedia.orgnrochemistry.comwikipedia.orgorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde with a phosphonium (B103445) ylide to form an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ylide can be prepared from an appropriate alkyl halide and triphenylphosphine. This method is highly effective for converting aldehydes and ketones into alkenes. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com

For instance, reacting 6-chloro-1-naphthaldehyde with a bis-ylide or a bis-phosphonate would lead to the formation of a divinylnaphthalene derivative. This monomer can then undergo polymerization through various methods, such as free-radical polymerization or transition-metal-catalyzed cross-coupling reactions, to yield a poly(naphthalene vinylene) derivative.

Although direct polymerization of this compound is not commonly reported for creating conjugated polymers, its derivatives are instrumental. For example, after conversion to a suitable monomer, polymerization techniques like electrochemical polymerization can be utilized to form thin polymer films on electrode surfaces. mdpi.com

Naphthalene-based polymers are of significant interest for applications in organic electronics due to their potential for high charge carrier mobility and tunable optoelectronic properties. The incorporation of the 6-chloro-1-vinylnaphthalene moiety, derived from this compound, into a polymer backbone can significantly influence the material's electronic characteristics.

The chlorine substituent on the naphthalene ring is an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This tuning of energy levels is crucial for optimizing charge injection and transport in organic field-effect transistors (OFETs) and for matching the absorption spectrum of the polymer with the solar spectrum in organic photovoltaic (OPV) devices.

Furthermore, the rigid and planar structure of the naphthalene unit promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. The design of the polymer backbone, including the nature of the co-monomers and the linkage chemistry, plays a critical role in controlling the morphology and, consequently, the performance of the organic semiconductor.

While specific performance data for polymers derived directly from this compound is not extensively documented in publicly available literature, the synthetic strategies outlined above provide a clear pathway for the creation of novel naphthalene-based conjugated polymers. The functionalization of this versatile building block opens up a wide range of possibilities for the development of new materials for advanced electronic applications.

Advanced Spectroscopic and Computational Characterization of 6 Chloro 1 Chloromethyl Naphthalene Analogues

The detailed structural and electronic properties of 6-Chloro-1-(chloromethyl)naphthalene and its analogues are elucidated through a combination of advanced spectroscopic techniques and computational methods. These approaches provide a profound understanding of the molecule's vibrational, electronic, and structural characteristics.

Applications and Future Directions in Chemical Synthesis and Materials Science

6-Chloro-1-(chloromethyl)naphthalene as a Versatile Synthetic Building Block

The structure of this compound, featuring two reactive chlorine atoms at different positions on the naphthalene (B1677914) scaffold, positions it as a highly versatile building block in organic synthesis. The chloromethyl group at the 1-position is particularly susceptible to nucleophilic substitution, making it a key functional handle for introducing the 6-chloronaphthylmethyl moiety into a wide array of molecules.

In advanced organic synthesis, this compound could serve as a precursor for introducing a substituted naphthalene core into complex molecular architectures. The benzylic chloride of the chloromethyl group is a reactive electrophile, readily participating in reactions with various nucleophiles. This reactivity is fundamental to its utility as an intermediate. For instance, it can be used to synthesize derivatives such as 1-(6-chloronaphthalen-1-yl)methanamine, (6-chloronaphthalen-1-yl)acetonitrile, and various ethers and esters through substitution reactions. These products, in turn, are valuable intermediates for pharmaceuticals and agrochemicals.

The chloro-substituent at the 6-position remains stable during nucleophilic substitution at the chloromethyl group, allowing for subsequent functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This dual reactivity enables a stepwise and controlled approach to building complex, highly substituted naphthalene-based compounds.

The role of this compound extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their chemical properties. The compound can be converted into valuable fine chemicals like 6-chloro-1-naphthaldehyde and 6-chloro-1-naphthoic acid. These molecules are important starting materials for dyes, pigments, and specialty polymers. The synthesis of various derivatives allows for the fine-tuning of molecular properties for specific applications.

A series of derivatives can be synthesized from 1-(chloromethyl)naphthalene (B51744) by condensing it with various substituted anilines and heteroaryls, a methodology that could be applied to its 6-chloro counterpart to explore new chemical space for potential biologically active compounds derpharmachemica.com.

Development of Naphthalene-Based Functional Materials

Naphthalene and its derivatives are attractive components for functional organic materials due to their rigid, planar, and aromatic structure, which facilitates π-π stacking and efficient charge transport. The introduction of specific substituents, such as chlorine atoms, allows for the tuning of electronic properties, solubility, and solid-state packing, which are crucial for material performance.

The bifunctional nature of this compound makes it a promising monomer or cross-linking agent for the synthesis of novel polymeric materials. The reactive chloromethyl group can be used as an initiation site for polymerization reactions, such as atom transfer radical polymerization (ATRP), a role demonstrated by the parent compound 1-(chloromethyl)naphthalene chemicalbook.com. This would allow for the creation of well-defined polymers with pendant 6-chloronaphthalene units.

Furthermore, both chlorine atoms could potentially be used in polycondensation reactions to create conjugated polymers. These materials are of significant interest for their electronic and optical properties. The naphthalene unit incorporated into the polymer backbone would contribute to the material's thermal stability and charge-carrying capabilities.

The electron-withdrawing nature of the chlorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the naphthalene system. This property is highly desirable in the design of organic semiconductors, particularly for n-type or ambipolar charge transport materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

By incorporating this compound into larger conjugated systems, either as a building block in a polymer or as a substituent on a small molecule, it is possible to engineer materials with tailored optoelectronic properties. The specific substitution pattern can influence molecular packing in the solid state, which is a critical determinant of charge mobility in organic semiconductor films.

Novel Synthetic Methodologies Enabled by this compound Reactivity

The distinct reactivity of the two C-Cl bonds in this compound—a reactive benzylic chloride and a more inert aryl chloride—enables the development of novel, selective synthetic methodologies. Orthogonal reaction conditions can be devised to functionalize one site while leaving the other intact for subsequent transformations.

For example, palladium-catalyzed cross-coupling reactions could be optimized to selectively react at the 6-position (C-Cl bond) without affecting the chloromethyl group, or vice-versa, depending on the choice of catalyst, ligands, and reaction conditions. This selective reactivity is a powerful tool for the efficient construction of complex molecules, reducing the need for extensive use of protecting groups and minimizing synthetic steps. Research into ligand-controlled regioselective reactions with related compounds highlights the potential for such advanced synthetic strategies nbinno.com. This approach provides a pathway to novel, highly substituted naphthalene structures that can be explored for new applications in medicinal chemistry and materials science.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding "this compound" to detail its emerging research directions and interdisciplinary applications in chemical science.

Extensive searches have yielded data on related compounds, such as 1-(chloromethyl)naphthalene and other derivatives. For instance, research on chloromethyl naphthalene derivatives has explored their use in palladium-catalyzed nucleophilic dearomatization reactions to produce substituted carbocycles. This work, however, does not specifically mention the 6-chloro substituted variant.

Studies on 1-(chloromethyl)naphthalene show its application as an initiator in atom transfer radical polymerization and in ligand-controlled regioselective nucleophilic aromatic substitution. Furthermore, various synthetic methods for 1-chloromethylnaphthalene are well-documented, highlighting its role as an important organic synthesis intermediate. Derivatives of 1-chloromethylnaphthalene have also been synthesized and evaluated for potential antifungal activity.

Despite the available information on the broader class of chloromethyl naphthalenes, specific research findings, applications, and emerging directions for the this compound isomer remain unaddressed in the retrieved scientific literature. Therefore, a detailed analysis as required by the prompt cannot be accurately or authoritatively generated at this time.

Q & A

Q. What criteria should govern regulatory submissions for this compound’s hazard classification?

- Methodological Answer : Compile data per CLP Regulation (EC 1272/2008). Include in vivo toxicity endpoints (LD₅₀, NOAEL), genotoxicity data, and environmental persistence metrics. Cross-reference ATSDR’s systematic review standards (Table B-1) to ensure peer-reviewed, conflict-free studies dominate the dossier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.